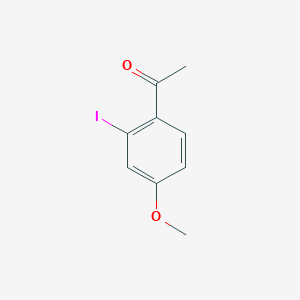

2'-碘-4'-甲氧基苯乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2’-Iodo-4’-methoxyacetophenone is an organic compound with the linear formula CH3OC6H3ICOCH3 . It is used as a building block in organic synthesis .

Molecular Structure Analysis

The molecular structure of 2’-Iodo-4’-methoxyacetophenone is represented by the linear formula CH3OC6H3ICOCH3 . The molecular weight is 276.07 g/mol . The SMILES string for this compound is COc1ccc (cc1I)C ©=O .Physical and Chemical Properties Analysis

The physical and chemical properties of 2’-Iodo-4’-methoxyacetophenone include a molecular weight of 276.07 g/mol . The compound is likely solid at room temperature, as suggested by the mention of a melting point (mp 101-105 °C (lit.)) .科学研究应用

合成和结构分析

2'-碘-4'-甲氧基苯乙酮因其合成和结构特性而受到研究。例如,Arjunan 等人(2014 年)研究了 2-羟基-4-甲氧基苯乙酮的几何形状、结构参数和振动频率,深入了解了取代基对苯环的影响及其对化合物性质的影响 (Arjunan 等人,2014 年)。

光敏化研究

刘等人(2015 年)探索了 2'-甲氧基苯乙酮光敏化胸腺嘧啶二核苷酸三重态的能力,展示了其在三重态敏化过程的时间分辨实验中的潜力 (刘等人,2015 年)。

化学反应和衍生物合成

小林和仓石(1962 年)报道了通过 Friedel-Crafts 反应和 Ullmann 缩合反应合成了各种苯乙酮衍生物,包括 2'-碘-4'-甲氧基苯乙酮 (小林和仓石,1962 年)。

超分子化学

Fielding 等人(2011 年)对羟基甲氧基苯乙酮/β-环糊精复合物进行了研究,提供了有关这些化合物相互作用和结合亲和力的宝贵信息 (Fielding 等人,2011 年)。

标记化合物合成

Baker、Brown 和 Cooley(1988 年)描述了从 [13C]苯乙酮合成 [13C]碘仿的过程,并进一步将其转化为乙烯基碘化物,包括 2'-碘-4'-甲氧基苯基[2'-13C]乙烯,展示了该化合物在同位素标记研究中的潜力 (Baker 等人,1988 年)。

抗藻活性

DellaGreca 等人(2001 年)合成了模拟灯芯草中发现的天然化合物的菲,包括 2-碘-5-甲氧基苯乙酮的衍生物,以研究其抗藻活性 (DellaGreca 等人,2001 年)。

神经保护和认知增强活性

Weon 等人(2013 年)从马兜铃中分离出 2,3-二羟基-4-甲氧基苯乙酮,展示了其神经保护和认知增强作用,这可能有利于治疗阿尔茨海默病 (Weon 等人,2013 年)。

植物抗毒素的产生

Kokubun、Harborne 和 Eagles(1994 年)发现,2',6'-二羟基-4'-甲氧基苯乙酮在小地榆根中作为植物抗毒素产生,以响应真菌接种或紫外线照射,展示了其在植物防御中的作用 (Kokubun 等人,1994 年)。

安全和危害

作用机制

Target of Action

The primary target of 2’-Iodo-4’-methoxyacetophenone is the GLP-1 receptor . This receptor plays a crucial role in glucose homeostasis and is a common target for diabetes treatment .

Mode of Action

2’-Iodo-4’-methoxyacetophenone interacts with its target by activating the GLP-1 receptor . This activation leads to an enhancement of neurotrophic signaling, antioxidant defense, and glyoxalase pathways .

Biochemical Pathways

The compound affects several biochemical pathways. It upregulates the expression of anti-apoptotic proteins (Bcl-2) and downregulates the expression of apoptotic proteins (Bax, cytochrome c, caspase-3, caspase-9) . It also significantly upregulates the expression of neurotrophic factors, including GLP-1R, BDNF, p75NTR, p-TrkB, p-Akt, p-GK-3β, and p-CREB . Furthermore, it attenuates the production of ROS induced by MG and enhances antioxidant defenses, including Nrf2, HO-1, SOD, and GSH .

Result of Action

The activation of the GLP-1 receptor and the subsequent changes in cellular signaling pathways result in neuroprotective effects against MG toxicity . The compound increases cell viability and reduces apoptosis in SH-SY5Y cells exposed to MG .

属性

IUPAC Name |

1-(2-iodo-4-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZYEVZKQRWVJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3,4-difluorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol](/img/structure/B2767725.png)

![4-(Cyclohexylamino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2767726.png)

![ethyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2767733.png)

![3-{5-[(4-Ethylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride](/img/no-structure.png)

![2-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2767735.png)

![1-[(5-ethylthiophen-2-yl)sulfonyl]-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2767737.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2767739.png)

![2-{[4-(4-CHLOROBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE](/img/structure/B2767746.png)